(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the benzodioxole, nitrophenyl, and furan rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a benzodioxole-containing aldehyde and a nitrophenyl-furan derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzodioxole and nitrophenyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel derivatives.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
The compound has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its diverse biological activities are attributed to its ability to interact with multiple molecular targets.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In the case of receptor modulation, it may interact with the receptor’s binding site, altering its conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-methylphenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
- (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
Uniqueness
The compound’s uniqueness lies in the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6S/c22-21-23(14-5-7-17-18(9-14)29-11-28-17)20(25)19(31-21)10-15-6-8-16(30-15)12-1-3-13(4-2-12)24(26)27/h1-10,22H,11H2/b19-10-,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHXTFJFIHVOP-OOGFWKSISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])SC3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/SC3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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